

Application Notes and Protocols for Fluorination Reactions of Benzodioxole Precursors

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Compound of Interest

Compound Name: 2,2-Difluorobenzo[d][1,3]dioxol-5-amine

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These application notes provide detailed protocols and experimental data for the fluorination of benzodioxole precursors, a critical transformation in the synthesis of various biologically active molecules. The methodologies outlined below encompass modern synthetic strategies, including photoredox catalysis and electrochemical approaches, offering versatile tools for the introduction of fluorine into the benzodioxole scaffold.

Data Presentation: A Comparative Overview of Fluorination Methodologies

The following tables summarize the quantitative data for different fluorination reactions applied to benzodioxole precursors, allowing for a direct comparison of their efficiencies and substrate scope.

Table 1: Photocatalytic C-H gem-Difunctionalization of 1,3-Benzodioxoles

Entry	Benzodioxole Precursor	Alkene	Photocatalyst (mol%)	Base (equiv)	Solvent	Time (h)	Yield (%)
1	1,3-Benzodioxole	α -Trifluoromethylstyrene	4CzIPN (2.5)	2,4,6-Collidine (3)	Not Specified	24	86
2	5-Methyl-1,3-benzodioxole	α -Trifluoromethylstyrene	4CzIPN (2.5)	2,4,6-Collidine (3)	Not Specified	24	75
3	5-Bromo-1,3-benzodioxole	α -Trifluoromethylstyrene	4CzIPN (2.5)	2,4,6-Collidine (3)	Not Specified	24	68
4	1,3-Benzodioxole	Ethyl acrylate	Ir-1 (not specified)	Not Specified	Not Specified	Not Specified	86 (for the second step)

Table 2: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles^[1]

Entry	Benzodioxole Precursor	Fluorinated Alcohol	Electrolyte	Electrode Material	Applied Charge (F)	Current Density (mA/cm ²)	Yield (%)
1	5-Chloro-1,3-benzodioxole	HFIP	None	BDD	3.0	7.2	33
2	5-Cyano-1,3-benzodioxole	HFIP	None	BDD	3.0	7.2	25
3	1,3-Benzodioxole	HFIP	None	BDD	3.0	7.2	16
4	5-Methyl-1,3-benzodioxole	HFIP	None	BDD	3.0	7.2	60
5	5-Methoxy-1,3-benzodioxole	HFIP	None	BDD	3.0	7.2	45
6	5-Chloro-1,3-benzodioxole	TFE	DBU	BDD	3.0	7.2	Not Specified

HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; TFE = 2,2,2-Trifluoroethanol; BDD = Boron-Doped Diamond; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: Photocatalytic C-H gem-Difunctionalization of 1,3-Benzodioxoles for the Synthesis of Monofluorocyclohexenes

This protocol describes a visible-light-mediated method for the synthesis of monofluorocyclohexenes starting from 1,3-benzodioxoles and two different alkenes. The reaction proceeds in two steps: a photocatalytic defluorinative coupling followed by a radical addition and cyclization.

Step 1: Mono- γ,γ -difluoroallylation of 1,3-Benzodioxoles

- To a reaction vessel, add the 1,3-benzodioxole derivative (0.4 mmol), the α -trifluoromethyl alkene (0.2 mmol), and the photocatalyst 4CzIPN (2.5 mol%).
- Add 2,4,6-collidine (3 equivalents) as a base.
- Irradiate the reaction mixture with a 5 W blue LED at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
- Upon completion (typically 13-24 hours), quench the reaction and purify the product by column chromatography on silica gel to yield the γ,γ -difluoroallylated 1,3-benzodioxole.

Step 2: Synthesis of Monofluorinated Cyclohexenes

- In a separate reaction vessel, combine the γ,γ -difluoroallylated 1,3-benzodioxole (from Step 1), the second alkene (e.g., ethyl acrylate), and a more oxidizing iridium photocatalyst.
- Irradiate the mixture under visible light.
- The reaction proceeds via a radical addition of the C-H bond of the benzodioxole to the alkene, followed by capture of the in situ generated carbanion and subsequent β -fluoride elimination to afford the monofluorocyclohexene product.
- After the reaction is complete, as indicated by TLC or NMR, purify the product using standard chromatographic techniques.

Protocol 2: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles[1]

This protocol details a scalable and environmentally benign electrochemical method for the synthesis of highly fluorinated orthoesters from 1,3-benzodioxole precursors.[1]

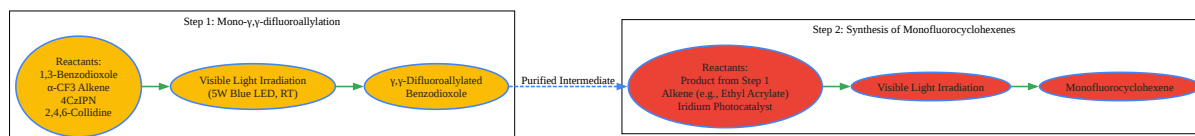
Experimental Setup:

- An undivided electrolytic cell.
- Boron-doped diamond (BDD) electrodes.
- A constant current source.

Procedure:

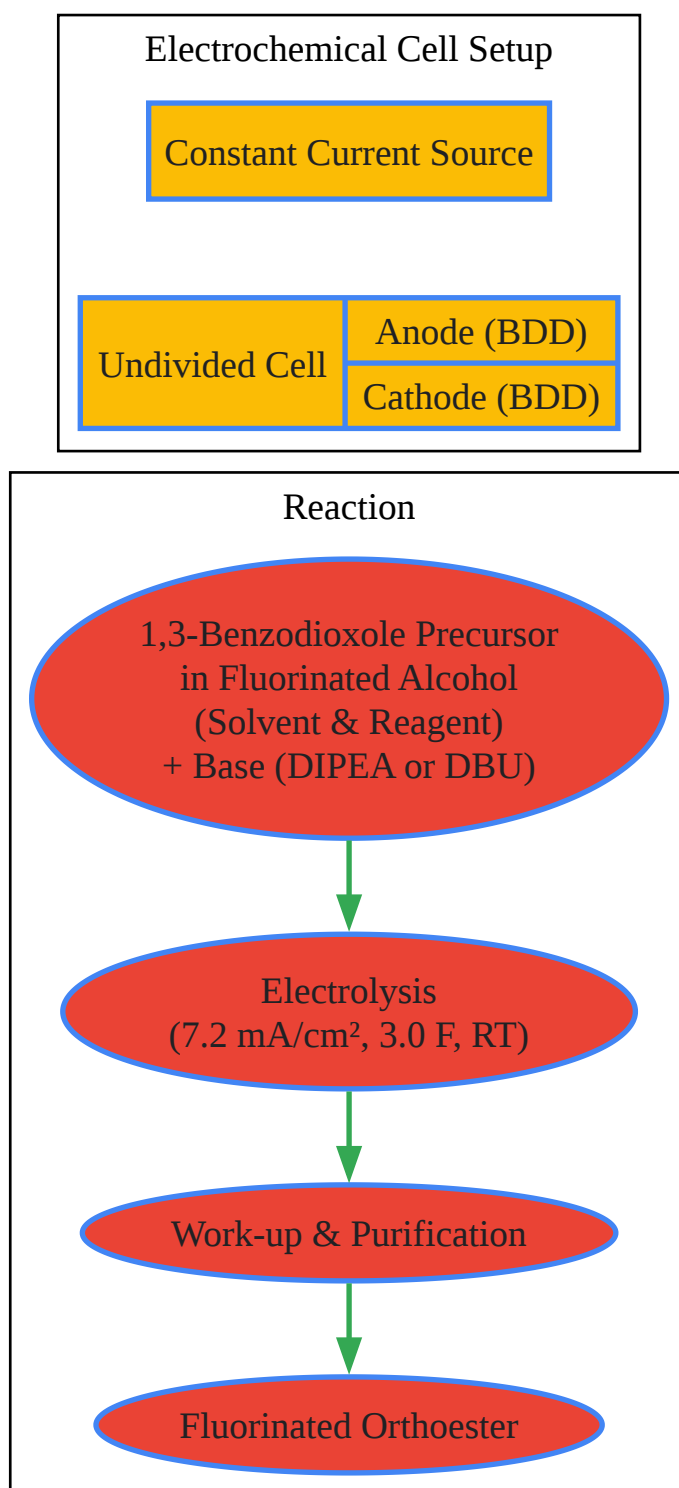
- In the undivided cell, dissolve the 1,3-benzodioxole substrate (0.5 mmol) in the corresponding fluorinated alcohol (5 mL), which also serves as the solvent.
- For reactions with HFIP, add a catalytic amount of diisopropylethylamine (DIPEA) (0.02 vol%). For reactions with TFE, use DBU (0.03 vol%) as the base.
- Conduct the electrolysis at a constant current density of 7.2 mA/cm² at room temperature.
- Apply a total charge of 3.0 F per mole of substrate.
- Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or TLC.
- Upon completion, work up the reaction mixture. For the scaled-up synthesis, the fluorinated alcohol can be recovered by distillation.
- Purify the crude product by column chromatography to obtain the desired fluorinated orthoester.[1]

Visualizations



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Caption: Photocatalytic C-H gem-difunctionalization workflow.



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Caption: Electrochemical fluorination of benzodioxoles workflow.

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References

- 1. Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles - PMC [pmc.ncbi.nlm.nih.gov]
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